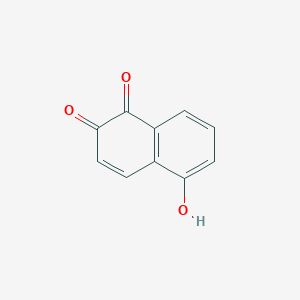
5-Hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxynaphthalene-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the cyclization of 2-hydroxy-1,4-naphthoquinone with appropriate reagents under controlled conditions. This method often employs catalysts such as copper(II) oxide nanoparticles to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction from natural sources, particularly walnut trees. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps to obtain the desired product. This method is preferred due to the abundance of juglone in natural sources and the relatively simple extraction process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Juglone can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl group in juglone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(II) oxide nanoparticles, L-proline.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties. These derivatives are often used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
5-Hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Juglone exhibits antimicrobial, antifungal, and herbicidal properties, making it useful in biological studies and agricultural applications.
Medicine: It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: In the textile industry, juglone is used as a dye due to its vibrant color. It is also used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Hydroxynaphthalene-1,2-dione involves its ability to generate reactive oxygen species (ROS) within cells. These ROS can cause oxidative stress, leading to cell damage and apoptosis. Juglone targets various molecular pathways, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death .
Comparison with Similar Compounds
5-Hydroxynaphthalene-1,2-dione can be compared with other similar compounds, such as:
Lawsone (2-Hydroxynaphthalene-1,4-dione): Both compounds are naphthoquinones with hydroxyl groups, but lawsone has the hydroxyl group at a different position. Lawsone is known for its use in henna and its antimicrobial properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Plumbagin has a similar structure but with an additional methyl group. It exhibits strong anticancer and antimicrobial activities.
Menadione (2-Methyl-1,4-naphthoquinone): Menadione lacks the hydroxyl group but has a methyl group instead.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of naphthoquinones in various fields.
Properties
CAS No. |
38028-39-6 |
|---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
5-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,11H |
InChI Key |
ZVTUGVWVPIYMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


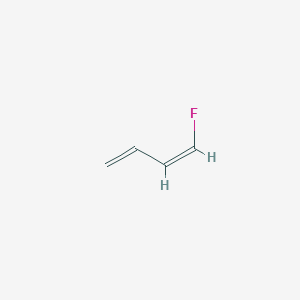
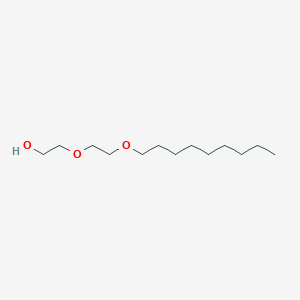
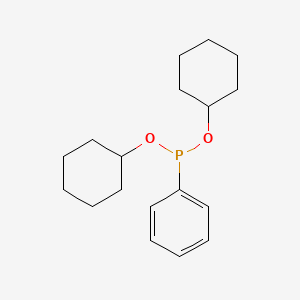
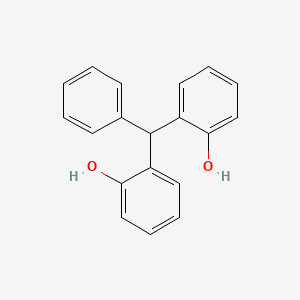
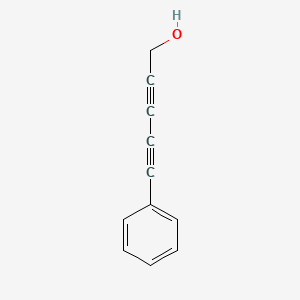

![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
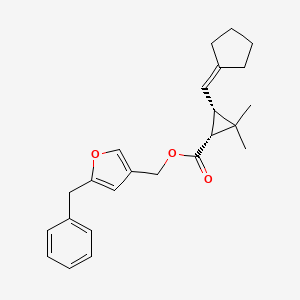
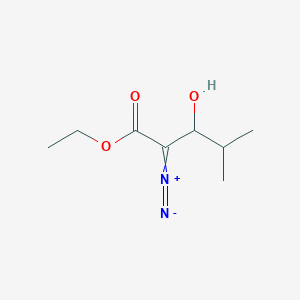
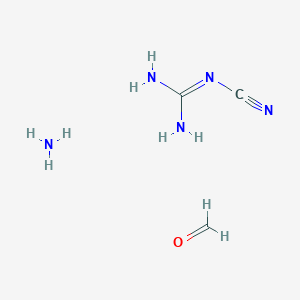

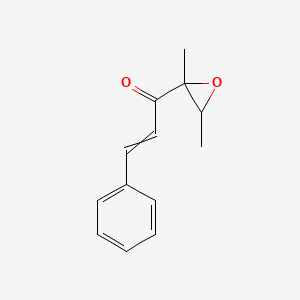
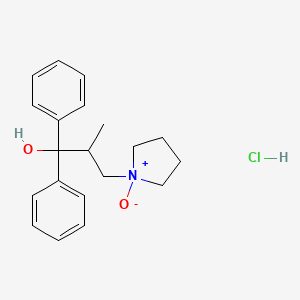
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
